(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine is a useful research compound. Its molecular formula is C9H9F2N3S and its molecular weight is 229.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Thiophene Derivatives
Thiophene derivatives, including those related to (1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, have been synthesized and characterized in various studies. For instance, Khan et al. (2015) reported the synthesis and characterization of 2,5-substituted thiophene derivatives. These compounds were obtained by treating thiophene-2,5-dicarbonyl dichloride with pyrazole and 3-methylpyrazole, yielding thiophene-2,5-diylbis((1H-pyrazol-1-yl)methanone) and thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), respectively. The structures were deduced from characteristic 1H and 13C-NMR data, and the structure of one compound was also confirmed by X-ray diffraction. DFT calculations were used to compare the calculated data with experimental data, showing close agreement, particularly in bond lengths and angles (Khan et al., 2015).
Novel Heterocyclic Analogues and Isomorphism
Swamy et al. (2013) explored the synthesis of novel heterocyclic analogues, including those with thiophene substituents, demonstrating the chlorine-methyl (Cl-Me) exchange rule. The study presented the synthesis of two isomorphous structures with thiophene substituents and discussed the challenges posed by extensive disorder in these compounds when using data-mining procedures, such as searches of structural databases. This research highlights the complexity and novelty in synthesizing heterocyclic compounds with thiophene moieties (Swamy et al., 2013).
Antidepressant Activity of Thiophene-Based Pyrazolines
Mathew et al. (2014) synthesized a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and evaluated their antidepressant activity. One compound, in particular, showed significant reduction in immobility time in both forced swimming and tail suspension tests, indicating potential antidepressant activity. This study suggests that thiophene-based pyrazolines could be therapeutically useful as antidepressant medications, opening new avenues for the application of thiophene derivatives in medical research (Mathew et al., 2014).
Enzyme Inhibitory Activity of Thiophene-Based Compounds
Cetin et al. (2021) designed 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives and evaluated them for their enzyme inhibitory activities against key enzymes. Some compounds exhibited potent inhibitory activities, and molecular docking studies revealed significant interactions at the enzyme active sites. This research underscores the potential of thiophene-based compounds as enzyme inhibitors, which could have implications in therapeutic applications (Cetin et al., 2021).
Properties
IUPAC Name |
[2-(difluoromethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3S/c10-9(11)14-6(5-12)4-7(13-14)8-2-1-3-15-8/h1-4,9H,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSYWRAGWNPYDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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